2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide
Description
The exact mass of the compound this compound is 414.16919058 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-17-7-5-10-19(15-17)26-21(29)16-28-20-11-6-13-25-22(20)23(30)27(24(28)31)14-12-18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQFPKXQCJKDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide (CAS Number: 921549-67-9) is a member of the pyrido[3,2-d]pyrimidine family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3 |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 921549-67-9 |
Antitumor Activity
Research has shown that pyrido[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have indicated that certain derivatives can inhibit cancer cell proliferation effectively. The compound has been tested against various cancer cell lines, showing promising results in reducing cell viability.
Case Study: Anticancer Screening
In a screening study conducted by Fayad et al. (2019), a library of compounds including pyrido[3,2-d]pyrimidines was evaluated for anticancer activity using multicellular spheroids. The study highlighted that compounds with structural similarity to our compound exhibited IC50 values as low as 50 µM against HeLa cells, indicating strong cytotoxic effects .
Antimicrobial Activity
Pyrido[3,2-d]pyrimidine derivatives are also noted for their antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. Preliminary tests have shown that it possesses moderate antibacterial activity with MIC values comparable to established antibiotics.
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-[2,4-dioxo-3-(2-phenylethyl)... | Staphylococcus aureus | 64 |
| 2-[2,4-dioxo-3-(2-phenylethyl)... | Escherichia coli | 128 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is particularly relevant in diseases characterized by chronic inflammation.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, providing therapeutic benefits in inflammatory diseases.
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of pyrido[3,2-d]pyrimidine derivatives to enhance their biological activities. Ongoing research aims to elucidate the detailed mechanisms by which these compounds exert their effects at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
